molecular formula C12H13N2NaO3S B015020 N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt CAS No. 185503-88-2

N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt

Cat. No.: B015020
CAS No.: 185503-88-2
M. Wt: 288.3 g/mol
InChI Key: LBEPKDURQAZBIS-UHFFFAOYSA-M
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Description

Spectral Characteristics and Structure-Function Relationships

N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt (EDANS) is characterized by specific spectral properties that make it ideal for FRET applications. The compound has an excitation maximum at approximately 336 nm and an emission maximum at 455 nm. This fluorophore exhibits a molar extinction coefficient of 5900 cm⁻¹M⁻¹, providing sufficient absorption efficiency for FRET applications. The emission properties of EDANS create excellent spectral overlap with several quencher molecules, most notably DABCYL, which has a maximum absorption wavelength of approximately 472 nm.

The molecular structure of EDANS features a naphthalene core with sulfonic acid substitution at position 1 and an aminoethylamino group at position 8. This particular arrangement contributes to its favorable fluorescence properties and solubility characteristics. The compound is typically used in its sodium salt form to enhance water solubility, facilitating its application in biological systems.

FRET Pair Formation Mechanisms

FRET occurs through a radiationless, coulombic, dipole-dipole interaction between donor and acceptor molecules. For efficient energy transfer to take place, three primary conditions must be satisfied:

  • The donor (EDANS) and acceptor (typically DABCYL) must be in close proximity, generally within 10-100 Å (1-10 nm).
  • There must be significant spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.
  • The transition dipoles of the donor and acceptor must have favorable relative orientation.

The FRET efficiency (E) can be expressed by the equation E = R₀⁶/(R₀⁶ + r⁶), where R₀ is the Förster radius and r is the actual distance between the donor and acceptor molecules. This sixth-power distance dependence provides the exquisite sensitivity that makes FRET-based assays particularly valuable for detecting molecular interactions and conformational changes.

EDANS-DABCYL Pair Optimization

The EDANS-DABCYL pair has become one of the most widely used FRET combinations in biochemical research. The optimal pairing occurs because DABCYL's absorption spectrum (maximum at 472 nm) substantially overlaps with EDANS's emission spectrum (maximum at 455-490 nm). This overlap creates favorable energetic conditions for efficient non-radiative energy transfer.

When designing EDANS-DABCYL FRET systems, several factors require consideration:

Design Parameter Optimization Considerations
Distance between fluorophore and quencher Must be within Förster radius (typically 30-60 Å) for efficient quenching
Linker chemistry Affects flexibility and distance between EDANS and DABCYL
Environmental conditions pH, ionic strength, and temperature influence FRET efficiency
Peptide/substrate composition Amino acid sequence affects both FRET pair accessibility and target specificity

The molecular architecture of EDANS-DABCYL FRET systems typically involves incorporating these moieties at opposite ends of a cleavable peptide or on complementary nucleic acid strands. Before cleavage or separation, EDANS fluorescence is efficiently quenched by DABCYL. Upon cleavage or conformational change, the increased distance between EDANS and DABCYL results in restored fluorescence that can be measured to quantify the molecular event.

Properties

IUPAC Name

sodium;8-(2-aminoethylamino)naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S.Na/c13-7-8-14-10-5-1-3-9-4-2-6-11(12(9)10)18(15,16)17;/h1-6,14H,7-8,13H2,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEPKDURQAZBIS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NCCN)C(=CC=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399485
Record name N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185503-88-2
Record name N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation of Naphthalene

Naphthalene undergoes sulfonation at 35–45°C in concentrated sulfuric acid (98%) to yield 1-naphthalenesulfonic acid. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group directing subsequent nitration to the 8-position.

Conditions:

  • Temperature: 35–45°C

  • Reaction time: 2–3 hours

  • Sulfur trioxide (SO₃) generation: In situ from sulfuric acid

Nitration of 1-Naphthalenesulfonic Acid

Nitration employs a mixed acid system (HNO₃/H₂SO₄) at 30–95°C to introduce a nitro group at the 8-position, forming 1-sulfo-8-nitronaphthalene. Temperature control is critical to minimize polysubstitution.

Reaction Parameters:

ParameterRange
Nitration temperature30–95°C
HNO₃ concentration65–68%
H₂SO₄ concentration98%

Reduction to 1-Naphthylamine-8-sulfonic Acid

The nitro group is reduced to an amine using iron powder in aqueous acidic media (60–180°C). This step generates the free sulfonic acid intermediate, which is subsequently neutralized to the sodium salt.

Reduction Mechanism:

Ar-NO2+3Fe+6H+Ar-NH2+3Fe2++2H2O\text{Ar-NO}2 + 3\text{Fe} + 6\text{H}^+ \rightarrow \text{Ar-NH}2 + 3\text{Fe}^{2+} + 2\text{H}_2\text{O}

Key considerations:

  • Excess iron prevents reoxidation of the amine

  • Steam distillation removes byproducts

Ullmann Coupling for Direct Functionalization

Microwave-assisted Ullmann coupling offers a modern alternative for introducing the aminoethyl group directly to the naphthalene ring. This method avoids intermediate isolation, improving overall yield.

Reaction Setup

Copper(0) catalyzes the coupling between 8-amino-1-naphthalenesulfonic acid and ethylene diamine under microwave irradiation.

Optimized Conditions:

  • Catalyst: Copper nanopowder (5 mol%)

  • Ligand: 1,10-Phenanthroline

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 150°C

  • Time: 30 minutes

  • Yield: 74%

Advantages Over Traditional Methods

ParameterUllmann CouplingTraditional Method
Steps13
Total yield74%50–60%
ByproductsMinimalSignificant
ScalabilityLab-scaleIndustrial

Sodium Salt Formation

The free sulfonic acid (CAS 50402-57-8) is neutralized with sodium hydroxide to produce the water-soluble sodium salt.

Neutralization Protocol:

  • Dissolve 1-naphthylamine-8-sulfonic acid in deionized water (20% w/v)

  • Add 2M NaOH dropwise to pH 7.0–7.5

  • Concentrate under vacuum and crystallize at 4°C

Product Characteristics:

PropertyValue
Molecular formulaC₁₂H₁₃N₂NaO₃S
Molecular weight288.30 g/mol
Solubility>100 mg/mL in H₂O

Industrial-Scale Production

The Chinese patent CN103288689A details a 1,000-ton/year production facility implementing the traditional method with environmental modifications.

Key Features:

  • Falling film absorbers recycle SO₃ emissions into process sulfuric acid

  • Continuous nitration reactors with automated temperature control

  • Countercurrent washing systems reduce water usage by 40%

Economic Metrics:

MetricValue
Raw material cost$12/kg
Energy consumption8 kWh/kg
Waste treatment cost$1.2/kg

Quality Control and Characterization

Modern facilities employ orthogonal analytical methods to ensure product consistency:

HPLC Parameters:

  • Column: C18, 5 μm, 250 × 4.6 mm

  • Mobile phase: 10mM NH₄OAc (pH 5.0)/ACN (85:15)

  • Retention time: 6.8 minutes

Mass Spectrometry:

  • ESI-MS (m/z): 288.054 [M+H]⁺ (calculated 288.054)

Emerging Synthesis Technologies

Recent advances focus on catalytic system optimization:

Photoredox Catalysis

Visible-light-mediated amination achieves 82% yield in flow reactors, though scalability remains challenging.

Enzymatic Sulfonation

Engineered sulfotransferases demonstrate 90% conversion efficiency, but substrate scope limitations persist .

Scientific Research Applications

Fluorescent Reagent

1,8-EDNAS is primarily used as a fluorescent probe due to its ability to emit fluorescence upon excitation. This property makes it invaluable in various analytical techniques:

  • Fluorescence Microscopy : Used to visualize cellular structures and processes.
  • Fluorescence Resonance Energy Transfer (FRET) : Employed in studying molecular interactions within cells.

Biochemical Research

The compound serves multiple roles in biochemical research:

  • Cell Cycle and Apoptosis Studies : It aids in investigating the mechanisms of cell cycle regulation and programmed cell death (apoptosis) by labeling specific proteins involved in these processes .
  • Neuronal Signaling : 1,8-EDNAS is utilized to study neuronal signaling pathways, particularly those involving G-protein-coupled receptors (GPCRs) and protein tyrosine kinases (PTKs) .

Drug Development

In the pharmaceutical industry, 1,8-EDNAS is explored for its potential in drug development:

  • Antibody-drug Conjugates (ADCs) : Its fluorescent properties allow for the tracking of ADCs within biological systems, enhancing targeted therapy approaches .
  • Inhibition Studies : The compound is used to screen inhibitors of various enzymes and receptors, contributing to the development of new therapeutic agents .

Diagnostic Applications

The compound's fluorescent nature also extends to diagnostic applications:

  • Diagnostic Assays : It can be incorporated into assays for detecting specific biomolecules or pathogens, improving sensitivity and specificity .
  • Immunoassays : Used as a labeling agent in enzyme-linked immunosorbent assays (ELISA) for enhanced detection of antigens or antibodies.

Case Study 1: Cancer Research

In a study investigating apoptosis in cancer cells, researchers utilized 1,8-EDNAS to label apoptotic markers. The fluorescence intensity correlated with the degree of apoptosis induced by various chemotherapeutic agents, providing insights into drug efficacy and mechanisms of action.

Case Study 2: Infectious Diseases

Another study employed 1,8-EDNAS in tracking the interaction between viral proteins and host cell receptors. The fluorescent tagging allowed for real-time visualization of viral entry mechanisms, aiding in the understanding of viral pathogenesis and potential therapeutic targets.

Mechanism of Action

The compound exerts its effects primarily through its ability to fluoresce under specific conditions. The naphthalene ring structure allows for the absorption of light and subsequent emission at a different wavelength, making it useful in fluorescence-based applications. The aminoethyl group enhances its solubility and interaction with biological molecules, while the sulfonic acid group ensures stability in aqueous solutions.

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Functional Group Variations

1,5-EDANS Sodium Salt
  • Structure: N-(Aminoethyl)-5-naphthylamine-1-sulfonic acid sodium salt (CAS: 100900-07-0) differs in the substitution position of the aminoethyl group (position 5 vs. 8) .
  • Properties: Fluorescence: The positional shift alters the electron distribution, affecting fluorescence quantum yield. 1,8-EDANS exhibits stronger fluorescence intensity due to reduced steric hindrance between the sulfonate and aminoethyl groups . Applications: Both compounds are used as derivatization agents, but 1,8-EDANS is preferred in Förster resonance energy transfer (FRET) studies due to its optimal spectral overlap with acceptors like dabcyl .
8-Amino-1-naphthol-3,6-disulfonic Acid Monosodium Salt (H Acid Sodium Salt)
  • Structure : Contains additional sulfonic acid groups at positions 3 and 6, along with a hydroxyl group at position 8 (CAS: 5460-09-3) .
  • Properties :
    • Solubility : Enhanced water solubility due to three ionizable groups (sulfonate and hydroxyl) compared to 1,8-EDANS’s single sulfonate group .
    • Reactivity : The hydroxyl group enables chelation with metal ions, making it useful in dye synthesis and analytical chemistry, whereas 1,8-EDANS is tailored for bio-conjugation via its primary amine .

Functional Derivatives: Modified Side Chains

N-(Iodoacetylaminoethyl)-8-naphthylamine-1-sulfonic Acid
  • Properties :
    • Reactivity : The iodoacetyl group enables covalent bonding with thiol-containing biomolecules (e.g., cysteine residues), expanding utility in antibody-drug conjugates and protein labeling .
    • Comparison : Unlike 1,8-EDANS, this derivative is less stable in aqueous solutions due to the light-sensitive iodoacetyl group, requiring storage in dark conditions .

Sulfonated Naphthalene Derivatives with Varying Substitution Patterns

7-Amino-1,3-naphthalenedisulfonic Acid
  • Structure: Features amino and sulfonic acid groups at positions 7, 1, and 3 (CAS: 86-65-7) .
  • Properties: Ion Exchange Capacity: The dual sulfonic acid groups enhance ion-exchange capabilities, making it suitable for chromatography and wastewater treatment, unlike 1,8-EDANS, which is optimized for fluorescence . Thermal Stability: Decomposes above 300°C, whereas 1,8-EDANS degrades at lower temperatures due to its aminoethyl side chain .
8-Anilino-1-naphthalenesulfonic Acid Ammonium Salt
  • Structure: Substituted with an anilino group at position 8 (CAS: A3125) .
  • Properties: Hydrophobicity: The aromatic anilino group increases hydrophobicity, reducing water solubility compared to 1,8-EDANS . Applications: Used as a hydrophobic probe in protein aggregation studies, contrasting with 1,8-EDANS’s role in hydrophilic environments .

Biological Activity

N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid sodium salt, commonly referred to as ANS (8-anilino-1-naphthalenesulfonic acid), is a compound of significant interest in biochemical research due to its unique properties and biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.

  • Molecular Formula : C₁₂H₁₄N₂O₃S
  • Molecular Weight : 266.32 g/mol
  • Solubility : Soluble in DMSO, with a melting point of 345-350°C.
  • CAS Number : 50402-57-8

ANS is primarily known for its role as a fluorescent probe that interacts with proteins, particularly in the context of protein folding and stability. Its binding properties allow it to serve as a marker for hydrophobic regions in proteins, which can be critical for understanding protein conformation and dynamics.

1. Protein Binding and Stability

Research indicates that ANS can induce conformational changes in proteins, leading to increased stability under certain conditions. For instance, it has been shown to bind to Toxoplasma gondii ferredoxin-NADP^+ reductase, influencing the protein's hydrophobic exposure and overall stability . This characteristic makes ANS a valuable tool in studies involving protein folding and misfolding.

2. Fluorescence Properties

ANS exhibits strong fluorescence upon binding to proteins, which is utilized in various assays to monitor protein interactions and conformational changes. The fluorescence intensity increases significantly when ANS binds to hydrophobic regions of proteins, making it an effective probe for studying protein dynamics .

Case Studies

  • Protein Misfolding Disorders : ANS has been used in studies examining amyloid formation, where it helps elucidate the mechanisms underlying diseases such as Alzheimer's. Its ability to bind misfolded proteins highlights its relevance in neurodegenerative disease research .
  • Enzyme Activity Modulation : In enzymatic assays, ANS has been utilized to probe the active sites of various enzymes, providing insights into enzyme kinetics and mechanisms .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Protein StabilityEnhances stability of certain proteins under stress
Fluorescent ProbeUsed to monitor protein conformational changes
Antitumor PotentialRelated compounds show inhibitory effects on cancer cells
Protein MisfoldingAids in understanding amyloid formation
Enzyme InteractionProbes active sites and kinetics of enzymes

Q & A

Q. What strategies are used to assess purity in synthesized batches?

  • HPLC with diode-array detection (purity >95%) and mass spectrometry (to confirm molecular ion [M+H]<sup>+</sup> at m/z 288.3) are standard. Trace metal analysis (ICP-MS) ensures no catalytic residues from synthesis. Batch-to-batch variability can be minimized using controlled anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt
Reactant of Route 2
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N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt

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